Regioselective SNAr with NaSMe: 83 % Yield of Target Compound vs. 0 % from 2‑Bromo‑3‑chloropyridine
In a direct head‑to‑head comparison, 2‑bromo‑3‑fluoropyridine undergoes regiocontrolled SNAr with NaSMe (1.5 equiv, DMF, 0 °C to r.t., 1 h) to afford 2‑bromo‑3‑(methylthio)pyridine in 83 % isolated yield. Under identical conditions, the chlorine analog 2‑bromo‑3‑chloropyridine yields exclusively 3‑chloro‑2‑(methylthio)pyridine, i.e., the SNAr occurs at the 2‑position bearing the bromine rather than the chlorine, giving 0 % of the desired 2‑bromo‑3‑(methylthio)pyridine regioisomer [1].
| Evidence Dimension | Regioselectivity and yield of SNAr with NaSMe to produce 2‑bromo‑3‑(methylthio)pyridine |
|---|---|
| Target Compound Data | 83 % isolated yield (from 2‑bromo‑3‑fluoropyridine) |
| Comparator Or Baseline | 2‑Bromo‑3‑chloropyridine: 0 % yield of desired regioisomer; only 3‑chloro‑2‑(methylthio)pyridine formed (78 % yield) |
| Quantified Difference | Absolute yield difference of 83 percentage points for the target regioisomer |
| Conditions | NaSMe (1.5 equiv), DMF, 0 °C to r.t., 1 h; 1.00 mmol scale |
Why This Matters
This demonstrates that the C3‑halogen identity – fluorine vs. chlorine – is the decisive factor enabling regiocontrolled synthesis of the target compound; procurement of 2‑bromo‑3‑chloropyridine as a substitute would completely fail to deliver the required intermediate.
- [1] Begouin, A.; Peixoto, D.; Queiroz, M.-J. R. P. Regiocontrolled SNAr Reaction on 2,3‑Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridines as Key Precursors of 3‑Halo‑2‑(hetero)arylthieno[2,3‑b]pyridines and Thieno[3,2‑b]pyridines. Synthesis 2013, 45 (11), 1489–1496. DOI: 10.1055/s-0033-1338442. (Yields reported in Scheme 2 and General Procedure: compound 2, 83 %; compound 3, 78 % of undesired regioisomer.) View Source
